N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide
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Overview
Description
YK5 is an inhibitor of an allosteric pocket of Hsp70 and represents a previously unknown chemical tool to investigate cellular mechanisms associated with Hsp70.
Scientific Research Applications
Drug-Likeness and Receptor Affinity
A study focused on derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, including compounds with 4-methylpiperazino groups, explored their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. This research provided insights into the structure-activity relationship, revealing high hH3R affinity and receptor subtype selectivity for certain compounds. It also included metric analyses for drug-likeness prediction, emphasizing lipophilicity, ligand efficiency, and molecular size-independent efficiency (Sadek et al., 2014).
Synthesis and Antimicrobial Activity
Research on the synthesis of various heterocyclic compounds incorporating pyrazolopyridine moieties, including derivatives with dimethylamino acrylamide and aminopyrazoles, has been conducted. These compounds have been evaluated for antimicrobial properties, demonstrating the potential for therapeutic applications (Abu-Melha, 2013).
Crystal Structure Analysis
A study on the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, a compound related to the queried chemical structure, was conducted. This research provided detailed insights into its crystalline form and characteristics, contributing to the understanding of such molecular structures (Ji, 2006).
Synthesis and Pharmacological Properties
In another study, a series of 4-piperazinopyrimidines with a methylthio substituent were synthesized, showing a range of pharmacological properties, including antiemetic and tranquilizing effects. This indicates the potential of such compounds in medical applications, particularly in symptom management (Mattioda et al., 1975).
properties
CAS RN |
1268273-23-9 |
---|---|
Product Name |
N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide |
Molecular Formula |
C18H24N8O3S |
Molecular Weight |
432.5 |
IUPAC Name |
N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27) |
InChI Key |
ZYAVZIQPWICPQI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YK5; YK-5; YK 5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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